4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C22H13BrClNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The presence of both chloro and bromo substituents on the phenyl rings enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinoline: Similar in structure but lacks the chloro substituent.
2-(4-Chlorophenyl)quinoline: Similar in structure but lacks the bromo substituent.
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Contains both bromo and chloro substituents but has a different core structure.
Uniqueness
4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both chloro and bromo substituents on the phenyl rings, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
355433-73-7 |
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Molecular Formula |
C22H13BrClNO2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H13BrClNO2/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)25-21)22(26)27-17-11-9-16(24)10-12-17/h1-13H |
InChI Key |
VLIHRKXNRHFMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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